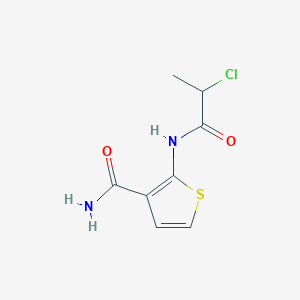

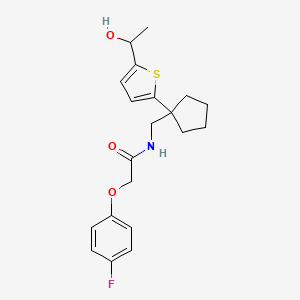

![molecular formula C17H16N2OS B2774431 3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380342-36-9](/img/structure/B2774431.png)

3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

One area of research involves the synthesis and transformations of hetarylquinolines, which are constructed on the basis of substituted 2-{4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ylidene}hydrazinocarbothioamides. These reactions yield benzene ring–substituted 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-4-(methylsulfanyl)quinolines and 4-[2-methyl-4-(ethylsulfanyl)quinolin-3-yl]butan-2-ones, highlighting the chemical versatility and potential for creating a variety of bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).

Antimicrobial Applications

Research has also delved into the antimicrobial potential of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety. These compounds have been evaluated for their in vitro antibacterial and antifungal activities against standard drugs, showing potent activity against various microbes. Particularly, compounds substituted with halogen groups at the para position of the phenylquinoline ring exhibited significant antimicrobial activity (Ghosh, Verma, Mukerjee, & Mandal, 2015).

Catalytic Applications

In catalysis, silica-bonded N-propylsulfamic acid has been employed as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This showcases the compound's role in facilitating environmentally friendly and efficient synthetic routes (Niknam, Jafarpour, & Niknam, 2011).

Antituberculosis and Cytotoxicity Studies

Another noteworthy application is in antituberculosis and cytotoxicity studies. 3-Heteroarylthioquinoline derivatives have been synthesized and screened for in vitro activity against Mycobacterium tuberculosis, with certain compounds demonstrating significant activity. These studies not only underline the compound's potential in combating tuberculosis but also its safety profile, as evaluated against mouse fibroblast cell lines (Chitra et al., 2011).

Mecanismo De Acción

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets by inhibiting electron transport, which is a crucial process in cellular respiration .

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound might affect pathways related to energy production in cells .

Result of Action

Based on the action of similar compounds, it can be inferred that it might disrupt energy production in cells, leading to potential fungicidal activity .

Propiedades

IUPAC Name |

3-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBRXGGYKUWGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

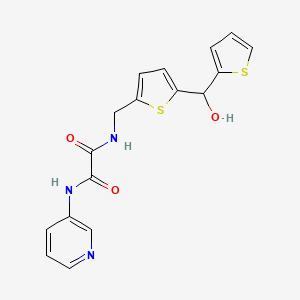

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2774354.png)

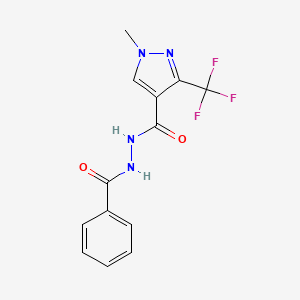

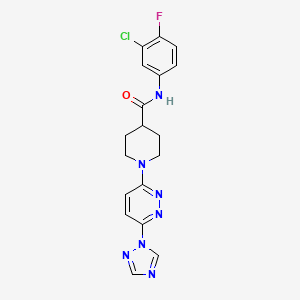

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)

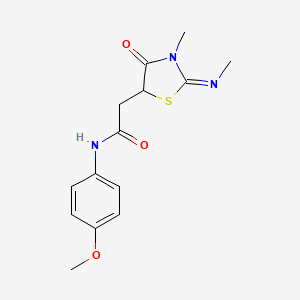

![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)

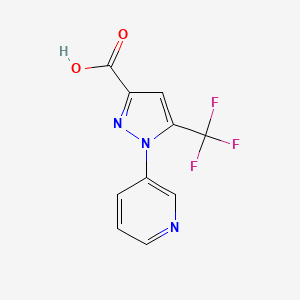

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)